Evidence 1: Orthogonal Halogen Reactivity Enables Chemoselective Ullmann C–N Coupling at the 2-Iodo Position
The patented and published manufacturing route for GDC-0077 (Inavolisib) explicitly exploits the differential reactivity of the C–I bond versus the C–Br bond in this compound. In the key Ullmann-type coupling step, oxazolidinone 5 reacts chemoselectively at the 2-iodo position of 9-bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (4), leaving the 9-bromo substituent untouched for the subsequent N-arylation with L-alanine [1]. The mono-iodinated analog (CAS 1282516-69-1) is the direct precursor to aryl bromide 3 in Scheme 1 of the Tetrahedron paper [1]. In contrast, the non-iodinated analog 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282516-67-9) lacks the requisite C–I handle and would necessitate a non-selective, lower-yielding coupling strategy .
| Evidence Dimension | Chemoselectivity of Ullmann C–N coupling (C–I vs C–Br reactivity) |
|---|---|
| Target Compound Data | C–I position couples chemoselectively with oxazolidinone; C–Br remains intact. The retrosynthesis described as proceeding through 'chemoselective Ullmann-type coupling of the 9-bromo-2-iodo...oxazepine (4) and oxazolidinone 5' to give aryl bromide 3 [1]. |
| Comparator Or Baseline | 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282516-67-9): lacks iodo substituent; cannot enable chemoselective C–I coupling while retaining C–Br. |
| Quantified Difference | Not directly quantified as a comparative yield in the source, but the process paper reports that the medicinal chemistry route using a less-selective imidazole construction approach suffered from 'moderate yields and selectivity' [1], whereas the chemoselective Ullmann approach with 4 produced the target API at >99.5 area % HPLC purity [1]. The selectivity benefit is thus inferred as enabling a >99.5% purity process. |
| Conditions | CuI / trans-N,N′-dimethyl-1,2-cyclohexanediamine catalyst system; GDC-0077 manufacturing process (Genentech/Roche) [1]. |
Why This Matters
This orthogonal reactivity is the literal basis of the convergent synthetic route; without the Br/I pair, the process step count increases or yields collapse, directly impacting procurement feasibility for API manufacturing.
- [1] St-Jean, F.; et al. Synthesis of PI3K inhibitor GDC-0077 via a stereocontrolled N-arylation of α-amino acids. Tetrahedron 2019, 75 (32), 4351–4357. View Source
